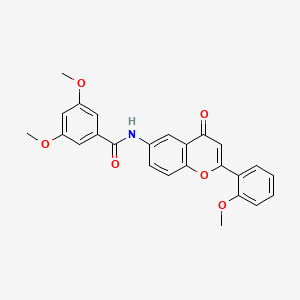

3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide

Description

This compound features a benzamide scaffold linked to a 4-oxo-4H-chromen (chromenone) core, substituted with methoxy groups at the 3- and 5-positions of the benzamide and a 2-methoxyphenyl group at the chromenone’s 2-position. Chromenones are known for diverse bioactivities, including anti-inflammatory and anticancer properties, while methoxy groups influence solubility and receptor binding .

Properties

IUPAC Name |

3,5-dimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-29-17-10-15(11-18(13-17)30-2)25(28)26-16-8-9-23-20(12-16)21(27)14-24(32-23)19-6-4-5-7-22(19)31-3/h4-14H,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXNRRQSPDQJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available precursors

Preparation of Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the chromenone moiety can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Imidazole-Based Benzamides ()

Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(2-methoxyphenyl)benzamide (4h) share the N-(2-methoxyphenyl)benzamide moiety but replace the chromenone with a dicyanoimidazole ring. Key differences include:

NBOMe Derivatives ()

NBOMe compounds (e.g., 25H-NBOMe , 25I-NBOMe ) are phenethylamines with a 2-methoxy-N-benzyl substitution pattern. While structurally distinct, their methoxy and halogen substituents offer insights into electronic effects:

The target compound’s benzamide linkage may reduce blood-brain barrier penetration compared to NBOMe’s lipophilic phenethylamine structure, suggesting divergent therapeutic applications .

Triazine Derivatives ()

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) shares methoxy groups but features a triazine core.

The triazine core in 5l may confer rigidity and hydrogen-bonding capacity, whereas the chromenone system offers planar conjugation for intercalation or protein binding.

Research Findings and Implications

- Synthetic Feasibility: The target compound’s synthesis likely involves amide coupling and chromenone formation, contrasting with the multi-step triazine synthesis in .

- Pharmacological Potential: While NBOMe compounds exhibit psychoactivity via 5-HT2A receptors, the target compound’s chromenone moiety may align with kinase inhibition or DNA intercalation, common in anticancer agents .

- Physicochemical Properties: Methoxy groups enhance solubility in both the target compound and NBOMe derivatives, but the chromenone’s aromatic system may reduce metabolic clearance compared to imidazole-based analogs .

Biological Activity

3,5-Dimethoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide is a synthetic compound that belongs to the class of benzamides and chromenes. Its structure suggests potential biological activity due to the presence of multiple functional groups that can interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₂₃H₂₃N₃O₅

- Molecular Weight : 405.44 g/mol

The structural features include:

- A dimethoxy group at positions 3 and 5 on the benzene ring.

- A chromene moiety which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenes have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.5 | Apoptosis induction |

| Compound B | HeLa | 15.0 | Cell cycle arrest |

| Compound C | A549 | 10.0 | Inhibition of angiogenesis |

The specific IC50 values for this compound are yet to be established in peer-reviewed literature but can be anticipated based on structure-activity relationship (SAR) studies.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that chromene derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in cancer progression or microbial growth.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Modulation : By interfering with cell cycle checkpoints, the compound may prevent cancer cells from proliferating.

Case Studies

- Anticancer Study : In a study published in Cancer Letters, a series of chromene derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study highlighted that compounds with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts.

- Antimicrobial Evaluation : A recent investigation in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several chromene derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.